N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-12-28-14-16)21-10-5-13-30-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXHIDRIFJVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide, is a complex molecule that likely interacts with multiple targetsIt’s known that thiophene and indole derivatives, which are structural components of this compound, have been reported to interact with a wide range of targets. These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets.
Mode of Action
For instance, thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities. Similarly, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Biochemical Pathways
Given the broad range of activities associated with thiophene and indole derivatives, it’s likely that this compound could influence multiple biochemical pathways. These could potentially include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.
Pharmacokinetics
The presence of thiophene and indole moieties in its structure suggests that it may have good solubility in organic solvents, which could potentially influence its bioavailability.
Result of Action
Given the wide range of therapeutic properties associated with thiophene and indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels. These could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound characterized by its complex structure, which includes a furan ring, a thiophene moiety, and a xanthene backbone. This unique combination of heterocycles suggests potential biological activities that could be explored for therapeutic applications. The following sections will detail the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C15H13N3O5S |
| Molecular Weight | 347.35 g/mol |
| Key Functional Groups | Furan, Thiophene, Xanthene, Carboxamide |
The presence of these groups is believed to enhance the compound's interaction with biological targets, making it a candidate for drug development.
Research into the biological activity of compounds similar to this compound has indicated various mechanisms through which these compounds may exert their effects:
- Antioxidant Activity : Compounds with furan and thiophene rings have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in disease pathways, such as proteases related to viral infections.
- Antimicrobial Properties : Derivatives of this compound have been explored for antibacterial and antifungal activities.
Case Studies and Research Findings
A review of existing literature reveals several studies that highlight the biological potential of related compounds:
- A study identified derivatives of furan and thiophene as effective inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that similar structures could also exhibit antiviral properties .
- Another investigation into compounds containing xanthene derivatives reported significant activity against various cancer cell lines, indicating potential anticancer applications .
Summary of Biological Activities
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediate Compounds : Starting materials such as furan derivatives and thiophene carboxylic acids are reacted under controlled conditions.
- Purification Techniques : High-performance liquid chromatography (HPLC) or recrystallization is employed to ensure purity and yield.
- Optimization Conditions : Reaction conditions such as temperature, solvent choice, and catalyst use are optimized for maximum yield.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2)
- Structure : Retains the xanthene-carboxamide core but substitutes the hydroxyl and heterocyclic groups with a methoxyethyl chain.
- Molecular Weight : 283.32 g/mol (smaller due to simpler substituents).
- Higher hydrophilicity due to the methoxy group (Topological Polar Surface Area: 47.6 vs. ~80–90 for the target compound, estimated).
- Applications : Used as a building block in organic synthesis .
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine (CAS 1263001-82-6)
- Structure : Fluorene-based analogue with a naphthyl substituent.
- Molecular Weight : Higher (~350–400 g/mol) due to the bulky naphthyl group.
- Key Differences: Fluorene core (non-oxygenated) vs. xanthene (oxygen-bridged). Enhanced rigidity and lipophilicity compared to the target compound .
Substituent Modifications
N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797062-71-5)
- Structure : Features a thiophene-carbonyl-thiophene methyl substituent.
- Molecular Weight : 431.5 g/mol.
- Likely lower solubility in aqueous media compared to the target compound .
N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide (CAS 2309552-85-8)
- Structure : Incorporates a trifluoroethyl-piperidinyl group.
- Molecular Weight : 404.4 g/mol.
- Key Differences: Fluorinated substituent enhances metabolic stability and lipophilicity.
Functional Group Analogues
N-(2-Nitrophenyl)thiophene-2-carboxamide (CAS Unspecified)
- Structure : Thiophene-carboxamide linked to a nitrobenzene group.
- Key Differences :
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 921532-55-0)
- Structure : Combines xanthene-carboxamide with a chlorophenyl-pyridazinyl group.
- Molecular Weight : 457.9 g/mol.
- Key Differences: Pyridazinone moiety introduces hydrogen-bond acceptor sites.
Data Tables
Table 1: Structural and Molecular Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide?
- Methodological Answer : The synthesis can be achieved via a multi-step approach. First, prepare the xanthene-9-carboxylic acid core using Friedel-Crafts acylation or condensation reactions. Next, introduce the hydroxyethyl-thiophene-furan side chain through nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt). For example, details a similar carboxamide synthesis using reflux in acetonitrile with furan-2-carbonyl chloride and aniline derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol is recommended. Yield optimization requires careful control of stoichiometry and reaction time .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze H and C NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 6.5–8.5 ppm for xanthene, thiophene, and furan moieties) .
- X-ray crystallography : Single-crystal diffraction (as in and ) resolves bond angles and dihedral angles, critical for confirming stereochemistry and intramolecular interactions .
- Elemental analysis : Verify C, H, N, S content to ±0.4% deviation .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : Based on analogous xanthene derivatives (), the compound is sensitive to light and moisture. Store in amber vials at –20°C under inert gas (N/Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for oxidation byproducts (e.g., sulfoxide formation from thiophene) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional ( ) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices. For example, the xanthene core’s electron-withdrawing effect may polarize the thiophene-furan substituents, influencing redox behavior. Solvent effects (acetonitrile/water) are modeled using the PCM approach .
Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–O in xanthene vs. DFT predictions) require cross-validation:
- Variable-temperature NMR : Assess conformational flexibility (e.g., hindered rotation in the hydroxyethyl group) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) to rule out impurities .
- Dynamic NMR simulations : Model exchange processes to reconcile crystallographic rigidity with solution-phase dynamics .
Q. How can researchers investigate potential bioactivity, such as enzyme inhibition?
- Methodological Answer : Inspired by ’s acridone-based IMPDH inhibitors, design assays targeting nucleotide-binding enzymes:
- Kinetic assays : Measure IC values using spectrophotometric detection of NAD depletion (λ = 340 nm).
- Molecular docking : Use AutoDock Vina to simulate binding modes in enzyme active sites (e.g., IMPDH’s CBS domain). Key interactions may involve hydrogen bonds between the carboxamide group and catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
